3(2H)-Benzoxazoleacetyl chloride, 2-oxo-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFIRNBFPYXJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447260 | |
| Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74527-22-3 | |
| Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the 2 Oxo 2h Benzoxazole Core in Synthetic Design
The 2-oxo-2H-benzoxazole scaffold, also known as benzoxazolinone, is a privileged heterocyclic structure in drug discovery and development. researchgate.net This core is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its significance stems from its ability to interact with various biological targets, leading to therapeutic effects such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net
The benzoxazole (B165842) ring system is a bioisostere for other aromatic systems and can engage in crucial binding interactions with enzymes and receptors. The incorporation of this moiety into a larger molecule can enhance its pharmacological profile, improve its metabolic stability, and modulate its pharmacokinetic properties. The inherent rigidity and planarity of the benzoxazole core provide a defined three-dimensional orientation for appended functional groups, which is critical for optimizing molecular recognition at the target site.
Table 1: Selected Pharmacological Activities of Benzoxazole Derivatives
| Pharmacological Activity | Therapeutic Target/Mechanism (Examples) |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Anticancer | Inhibition of kinases, topoisomerases |
| Analgesic | Modulation of pain pathways |
The Acyl Chloride Functional Group As a Versatile Synthetic Handle
The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids, making it an exceptionally versatile tool in organic synthesis. Its high reactivity is attributed to the presence of the chlorine atom, a good leaving group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for efficient formation of a variety of new functional groups through nucleophilic acyl substitution reactions.
This functional group serves as a powerful acylating agent, readily reacting with a wide array of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. These reactions typically proceed under mild conditions and often go to completion, providing high yields of the desired products. The versatility of the acyl chloride group makes 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- an ideal precursor for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Key Reactions of the Acyl Chloride Functional Group
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Alcohol (R'-OH) | Ester (R-COOR') | Esterification |
| Amine (R'-NH2) | Amide (R-CONHR') | Amidation |
| Water (H2O) | Carboxylic Acid (R-COOH) | Hydrolysis |
Overview of Research Directions for 3 2h Benzoxazoleacetyl Chloride, 2 Oxo
Synthesis of the 2-Oxo-2H-Benzoxazole-3-acetic Acid Precursor
The synthesis of 2-Oxo-2H-Benzoxazole-3-acetic Acid is typically achieved through a two-step sequence. First, the benzoxazol-2(3H)-one heterocycle is constructed. Second, an acetic acid moiety is introduced via N-alkylation.
A common synthetic route involves:
Cyclization: Reaction of an ortho-aminophenol with a carbonylating agent to form benzoxazol-2(3H)-one.
N-Alkylation: The nitrogen atom of the benzoxazolone ring is alkylated using a reagent like ethyl chloroacetate.
Hydrolysis: The resulting ester is hydrolyzed to yield the final carboxylic acid precursor. core.ac.ukresearchgate.net
The conversion of a carboxylic acid to an acetyl chloride is a standard transformation in organic chemistry, frequently accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comchemguide.co.ukcommonorganicchemistry.commasterorganicchemistry.com The reaction with thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acetyl chloride. chemistrysteps.comchemguide.co.ukyoutube.com
The formation of the benzoxazol-2(3H)-one core is a critical step. This heterocycle is a key structural fragment in many biologically active compounds. sciforum.netnih.gov Several synthetic strategies have been developed, primarily starting from ortho-aminophenol derivatives.
The most traditional and widely used method for synthesizing the benzoxazolone ring involves the cyclization of o-aminophenols with various C1 electrophiles that act as carbonyl sources. nih.gov Common reagents for this cyclocarbonylation include the highly toxic phosgene (B1210022) and its safer equivalents like urea (B33335), diethyl carbonate, or triphosgene. sciforum.netgoogle.com
The reaction of o-aminophenol with urea is a practical and common approach. When heated together, these reactants undergo a condensation reaction, releasing ammonia (B1221849) and forming the stable benzoxazolone ring. google.com This method avoids the handling of highly hazardous materials like phosgene.
Table 1: Common Carbonylating Agents for Benzoxazolone Synthesis from o-Aminophenol
| Carbonylating Agent | Byproducts | Conditions | Reference |
|---|---|---|---|
| Urea | Ammonia (NH₃) | Heating/Melt | google.com |
| Phosgene (COCl₂) | Hydrogen Chloride (HCl) | Solvent, Base | sciforum.netnih.gov |
| Diethyl Carbonate | Ethanol (B145695) | High Temperature | N/A |
Oxidative cyclization represents a more modern and atom-economical approach to forming heterocyclic systems. For benzoxazolone synthesis, an iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol (B121084) has been developed. This method utilizes catalysts such as FeCl₃·6H₂O or Fe(acac)₃ under relatively mild conditions (100–120 °C, atmospheric pressure). sciforum.net The reaction is proposed to proceed via the in situ formation of carbon dioxide from the solvent (CCl₄) and water, which then participates in the cyclization with o-aminophenol to yield 2-benzoxazolone in high yields. sciforum.net
The development of catalysts has been pivotal in advancing the synthesis of benzoxazole derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance. While many modern catalytic methods focus on producing 2-substituted benzoxazoles, the principles are foundational to the construction of the core heterocyclic system.
Strategies for Constructing the 2-Oxo-2H-Benzoxazole Heterocycle
Catalyst Development in Benzoxazole Ring Formation
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are extensively used in C-N and C-O bond-forming reactions, which are central to benzoxazole synthesis.
Palladium Catalysis: Palladium catalysts are effective in various synthetic routes to benzoxazoles. One-pot cascade processes involving the palladium-catalyzed reaction of aryl halides and aminophenols have been developed. masterorganicchemistry.com Other approaches include the aerobic oxidation of o-aminophenols and isocyanides to yield 2-aminobenzoxazoles, a related class of compounds. organic-chemistry.org
Copper Catalysis: Copper catalysts are widely employed due to their lower cost and high efficiency. Copper-catalyzed methods include the intramolecular O-arylation of 2-haloanilides and domino C-N/C-O bond-forming reactions. These strategies provide efficient access to the benzoxazole core.
Table 2: Examples of Transition Metal-Catalyzed Benzoxazole Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Palladium Acetate | Amides, Ketones | C-H Activation, C-N/C-O Formation | nih.gov |
| Palladium Catalyst | Aryl Halides, Aminophenols | Cascade Process | masterorganicchemistry.com |
| Copper(II) Triflate | Anilides | Intramolecular Oxidative C-O Coupling | N/A |
Lewis Acid Catalysis (e.g., Zinc Triflate)
Lewis acids are effective catalysts for promoting the condensation and cyclization steps in benzoxazole synthesis. Zinc trifluoromethanesulfonate (B1224126) (zinc triflate, Zn(OTf)₂) is a notable example, valued for its ability to activate carbonyl groups toward nucleophilic attack. nih.gov
A simple and efficient method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenol and various aldehydes in the presence of a catalytic amount of zinc triflate. nih.gov The reaction typically proceeds in ethanol at reflux temperature, offering good yields and a straightforward work-up procedure. nih.gov While this specific example leads to 2-substituted benzoxazoles rather than the 2-oxo variant, it demonstrates the utility of Lewis acids in facilitating the core cyclization step between an o-aminophenol and a carbonyl-containing substrate. Another study shows Lewis acids like BF₃·Et₂O can be used to activate cyanating agents in reactions with o-aminophenols to form 2-aminobenzoxazoles.
Introduction of the Acetyl Side Chain at the N-3 Position
Transformation of the Carboxylic Acid Precursor to 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-
The final step in the synthesis is the conversion of the carboxylic acid, (2-oxo-3(2H)-benzoxazolyl)acetic acid, into the corresponding acetyl chloride. This is a standard transformation in organic synthesis, typically accomplished using a chlorinating reagent.
Several reagents are effective for the conversion of carboxylic acids to acid chlorides. The most commonly used are thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2). libretexts.orgmasterorganicchemistry.com
Thionyl Chloride (SOCl2): The reaction of a carboxylic acid with thionyl chloride produces the acid chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion. doubtnut.comyoutube.com The reaction can be performed neat or in an inert solvent.
Oxalyl Chloride ((COCl)2): Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO2, and HCl). The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.orgrsc.orgresearchgate.netyoutube.com The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. youtube.com
Table 3: Common Chlorinating Reagents for Carboxylic Acid to Acid Chloride Conversion
| Reagent | Catalyst | Typical Solvent | Byproducts | Key Features |
| Thionyl Chloride (SOCl2) | None or Pyridine (B92270) | Neat or Inert Solvent | SO2 (g), HCl (g) | Readily available, gaseous byproducts |
| Oxalyl Chloride ((COCl)2) | DMF (catalytic) | Dichloromethane | CO (g), CO2 (g), HCl (g) | Milder conditions, volatile byproducts |
Utilization of Chlorinating Reagents
Phosphorus(V) Chloride (PCl₅)
Phosphorus(V) chloride is a potent solid chlorinating agent that reacts readily with carboxylic acids at cold temperatures. chemguide.co.uklibretexts.org The reaction with 2-oxo-3(2H)-benzoxazoleacetic acid yields the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas as by-products. libretexts.orglibretexts.org
The balanced chemical equation for this reaction is: C₉H₇NO₄ + PCl₅ → C₉H₆ClNO₃ + POCl₃ + HCl
A notable aspect of this reaction is the formation of steamy, acidic fumes of HCl. chemguide.co.uk The reaction produces a liquid mixture containing the acyl chloride and phosphorus oxychloride, which necessitates separation. libretexts.org While effective, the use of PCl₅ requires careful handling due to its reactivity and the corrosive nature of the by-products. youtube.com
Phosphorus(III) Chloride (PCl₃)
Phosphorus(III) chloride, a liquid reagent, offers a less vigorous alternative to PCl₅ for the synthesis of acyl chlorides. chemguide.co.uklibretexts.org Its reaction with a carboxylic acid does not produce hydrogen chloride gas, which can be an advantage in certain synthetic setups. libretexts.org The reaction with 2-oxo-3(2H)-benzoxazoleacetic acid produces the target acyl chloride and phosphorous acid (H₃PO₃) as a by-product. chemguide.co.uk
The balanced chemical equation is as follows: 3 C₉H₇NO₄ + PCl₃ → 3 C₉H₆ClNO₃ + H₃PO₃
This method results in a mixture of the acyl chloride and phosphorous acid. libretexts.org Research has shown that using PCl₃ can be highly atom-efficient, with nearly all chlorine atoms being utilized in the chlorination process, and the phosphorous acid by-product is non-toxic and can be easily removed by filtration. researchgate.net
Thionyl Chloride (SOCl₂)
Thionyl chloride (SOCl₂) is a widely used liquid reagent for converting carboxylic acids to acyl chlorides, often favored because its by-products are gaseous. libretexts.orgchemguide.co.uk The reaction with 2-oxo-3(2H)-benzoxazoleacetic acid produces 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- alongside sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. libretexts.org
The reaction is represented by the following equation: C₉H₇NO₄ + SOCl₂ → C₉H₆ClNO₃ + SO₂ + HCl
This method simplifies the purification process significantly, as the main impurities are volatile. libretexts.org The reaction can be accelerated by heating or by the addition of a catalyst such as pyridine or N,N-dimethylformamide (DMF). rsc.orgijcmas.com
| Reagent | Formula | Physical State | By-products | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Phosphorus(V) Chloride | PCl₅ | Solid | POCl₃, HCl | Highly reactive, effective at low temperatures. libretexts.org | Solid reagent, produces corrosive by-products requiring separation. chemguide.co.uklibretexts.org |
| Phosphorus(III) Chloride | PCl₃ | Liquid | H₃PO₃ | Less vigorous reaction, no HCl gas produced. libretexts.org | By-product (H₃PO₃) is a solid acid requiring filtration. researchgate.net |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous by-products simplify purification. libretexts.org | Reagent is corrosive and moisture-sensitive. sparkl.me |
Optimization of Reaction Conditions for Chloride Formation
Optimizing the synthesis of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- involves careful control of several parameters to maximize yield and purity.
Temperature: The reaction with PCl₅ is typically conducted in the cold to control its high reactivity. libretexts.org In contrast, reactions with PCl₃ and SOCl₂ may require heating to proceed at a reasonable rate. researchgate.netrsc.org However, excessively high temperatures can lead to decomposition and the formation of by-products, particularly for thermally labile acyl chlorides. youtube.com
Solvent: While some reactions can be performed neat (without a solvent), the use of an inert solvent like toluene (B28343) or dichloromethane is common. rsc.orggoogle.com The solvent helps to control the reaction temperature and facilitates handling of the reactants. The choice of solvent can also influence the ease of separation of by-products; for instance, the precipitation of phosphorous acid is aided by solvents like toluene. youtube.com
Stoichiometry: The molar ratio of the chlorinating agent to the carboxylic acid is a critical factor. A slight excess of the chlorinating agent is often used to ensure complete conversion of the starting material. However, a large excess can complicate the purification process, requiring removal of the unreacted reagent. libretexts.org
Catalysis: For reactions involving thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) are often employed. The catalyst reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent, thereby accelerating the reaction. rsc.org
Purity and Isolation Techniques for the Acyl Chloride
The isolation and purification of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- are crucial for its use in subsequent synthetic steps, as acyl chlorides are highly reactive and sensitive to moisture. youtube.com
Fractional Distillation: This is the most common method for purifying liquid acyl chlorides. libretexts.orgchemguide.co.uklibretexts.org It separates the product from non-volatile impurities (like H₃PO₃) and other liquid by-products (like POCl₃) or excess reagents based on differences in boiling points.
Removal of Gaseous By-products: When using thionyl chloride, the gaseous by-products (SO₂ and HCl) can be removed by performing the reaction under a fume hood or by passing the effluent gas through a basic scrubber. libretexts.org Evaporation of the solvent under reduced pressure also helps to remove residual volatile impurities. rsc.org
Filtration: In syntheses using PCl₃, the solid by-product, phosphorous acid, can be removed by simple filtration of the reaction mixture. youtube.comresearchgate.net
Work-up Procedures: Aqueous work-up is generally avoided due to the high reactivity of acyl chlorides with water, which would hydrolyze the product back to the carboxylic acid. youtube.com If necessary, washing with an inert, immiscible organic solvent followed by drying over an anhydrous agent like sodium sulfate (B86663) can be performed. rsc.org
The final product's purity is often assessed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and identify any residual impurities.
Nucleophilic Acylation Reactions
The cornerstone of the reactivity of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- lies in its propensity to undergo nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride, followed by the departure of the chloride leaving group.
Intermolecular Acylation with Amines (Amidation)
The reaction of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- with primary and secondary amines is expected to proceed readily to form the corresponding amides. This amidation reaction is a fundamental transformation in organic synthesis. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
| Amine Type | Expected Product | General Reaction Conditions |
| Primary Amine (R-NH₂) | N-substituted 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide | Aprotic solvent, presence of a non-nucleophilic base |
| Secondary Amine (R₂-NH) | N,N-disubstituted 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide | Aprotic solvent, presence of a non-nucleophilic base |
Intermolecular Acylation with Alcohols (Esterification)
Similarly, 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- is anticipated to react with alcohols to form esters. This esterification process would also follow a nucleophilic acyl substitution mechanism, with the alcohol's oxygen atom acting as the nucleophile. The reaction is often catalyzed by a weak base, such as pyridine, which serves to activate the alcohol and scavenge the HCl produced.
| Alcohol Type | Expected Product | General Reaction Conditions |
| Primary Alcohol (R-OH) | Alkyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate | Aprotic solvent, presence of a base (e.g., pyridine) |
| Secondary Alcohol (R₂-CHOH) | sec-Alkyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate | Aprotic solvent, presence of a base (e.g., pyridine) |
Reactions with Other Oxygen and Sulfur Nucleophiles
Based on the established reactivity of acyl chlorides, 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- is also expected to react with other oxygen and sulfur nucleophiles. For instance, reaction with a carboxylate salt would yield a mixed anhydride, while reaction with a thiol would produce a thioester. These reactions would further underscore the versatility of this compound as an acylating agent.
Intramolecular Cyclization Pathways
The structure of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- presents the possibility for intramolecular cyclization reactions, although these are likely to be less favorable than intermolecular reactions with potent nucleophiles. Under specific conditions, such as in the presence of a strong Lewis acid, an intramolecular Friedel-Crafts acylation could potentially occur, where the acyl chloride moiety attacks the benzene (B151609) ring of the benzoxazolone system. However, the electron-withdrawing nature of the lactam portion of the benzoxazolone ring would likely deactivate the aromatic ring towards electrophilic attack, making this a challenging transformation.
Rearrangement Reactions Involving the Acyl Chloride Moiety
Rearrangement reactions involving the acyl chloride moiety of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- are not commonly anticipated under standard reaction conditions. The acyl chloride group is generally stable and its primary mode of reactivity is through substitution at the carbonyl carbon.
Participation in Complex Organic Transformations
3(2H)-Benzoxazoleacetyl chloride, 2-oxo- has been identified as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Zomepirac. In this context, the acyl chloride serves as a crucial electrophile for the construction of the pyrroleacetic acid side chain of the final drug molecule. This highlights the utility of this compound in multi-step synthetic sequences leading to pharmaceutically active compounds.
Domino and Cascade Reactions
There is no specific information available in the scientific literature detailing the participation of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- in domino or cascade reactions. These types of reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a significant area of research in organic synthesis. The high reactivity of the acyl chloride functional group suggests that 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- could potentially act as an electrophilic partner in such sequences. For instance, it could be envisioned to acylate a nucleophile, which then triggers a subsequent intramolecular cyclization or rearrangement. However, no specific examples or studies have been reported.
Pseudo-Multi-Component Reactions
While the broader class of benzoxazinones has been explored in the context of multi-component reactions, there is a lack of specific studies involving 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- in pseudo-multi-component reactions. Pseudo-multi-component reactions are a subclass of multi-component reactions where one of the reactants is involved in more than one reaction step. Given its structure, 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- could theoretically be employed in such a reaction, for example, by reacting with a bifunctional nucleophile. However, at present, there are no documented instances of its use in this capacity.
Detailed Mechanistic Studies
Detailed mechanistic studies on reactions involving 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- are not available in the current body of scientific literature. Such studies are crucial for understanding the underlying principles of a chemical transformation and for optimizing reaction conditions.
Identification of Key Reaction Intermediates
No studies have been published that focus on the identification or isolation of key reaction intermediates in reactions involving 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-. The transient nature of intermediates in reactions with highly reactive species like acyl chlorides often necessitates specialized techniques for their detection, such as low-temperature spectroscopy or trapping experiments.
Elucidation of Rate-Determining Steps
The elucidation of rate-determining steps for reactions of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- has not been a subject of published research. Kinetic studies, which are essential for determining the rate-determining step of a reaction mechanism, have not been reported for this compound.
Spectroscopic Characterization of Reaction Pathways
There is no available literature that provides spectroscopic characterization (e.g., via NMR, IR, or Mass Spectrometry) of the reaction pathways of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-. Such in-situ monitoring of reactions is a powerful tool for understanding reaction mechanisms, but it has not been applied to this specific compound in any published work.
Advanced Synthetic Applications of 3 2h Benzoxazoleacetyl Chloride, 2 Oxo Derivatives
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
3(2H)-Benzoxazoleacetyl chloride, 2-oxo- is a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical relevance. The acyl chloride moiety provides a reactive handle for the introduction of the benzoxazolone acetic acid framework onto various nucleophiles, such as amines and alcohols. This reactivity is central to the construction of larger, more intricate molecules where the benzoxazolone unit can impart specific biological activities or physical properties.
For instance, the reaction of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- with primary or secondary amines leads to the formation of corresponding amides. This amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the benzoxazolone core to other pharmacophores. This strategy has been employed in the synthesis of compounds with potential therapeutic applications.
Similarly, esterification reactions with alcohols or phenols yield esters that can serve as prodrugs or as intermediates for further functionalization. The versatility of the acetyl chloride group allows for its participation in a wide range of coupling reactions, expanding the synthetic chemist's toolbox for creating novel and complex molecular structures.
Preparation of Functionalized 2-Oxo-2H-Benzoxazole Scaffolds
The 2-oxo-2H-benzoxazole scaffold is a privileged structure in drug discovery and materials science. 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- provides a convenient entry point for the elaboration and functionalization of this core structure at both the C-2 position and on the aromatic ring.
Access to C-2 Substituted Benzoxazole (B165842) Derivatives
While direct substitution at the C-2 position of a pre-formed benzoxazole ring can be challenging, the use of precursors that already contain the desired C-2 substituent is a common and effective strategy. nih.gov Although direct reactions involving the acetyl chloride for C-2 substitution are not the primary route, derivatives of 3(2H)-benzoxazoleacetic acid (obtained from the hydrolysis of the acetyl chloride) can be utilized. For example, the carboxylic acid can be activated and coupled with various nucleophiles to introduce diversity at the position adjacent to the benzoxazole nitrogen.
General synthetic strategies for accessing 2-substituted benzoxazoles often involve the cyclization of o-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or acyl chlorides. mdpi.comresearchgate.net These methods allow for the direct incorporation of a wide range of substituents at the C-2 position during the formation of the benzoxazole ring.
Derivatization of the Aromatic Ring (C-4, C-5, C-6, C-7 positions)
The aromatic ring of the 2-oxo-2H-benzoxazole scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the C-4, C-5, C-6, and C-7 positions. Starting with a substituted 2-aminophenol (B121084), one can synthesize a 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- derivative with pre-existing functionality on the aromatic ring.
Alternatively, the aromatic ring of the benzoxazolone core itself can be functionalized. For example, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the benzoxazolone ring system to introduce substituents that can modulate the electronic properties and biological activity of the resulting molecules. These functionalized scaffolds can then be further elaborated using the reactivity of the N-acetyl chloride group.
Precursor for Advanced Materials (e.g., for Organic Electronics)
Benzoxazole derivatives are known to possess interesting photophysical properties, making them attractive candidates for applications in organic electronics. nih.gov The rigid, planar structure of the benzoxazole ring system, combined with its electron-deficient nature, facilitates its use as a building block in the design of organic semiconductors, fluorescent dyes, and other advanced materials.
Donor-π-acceptor (D-π-A) architectures are a common design motif for organic electronic materials. The electron-accepting nature of the benzoxazole core makes it a suitable component in such systems. While direct polymerization of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- is not a common approach, its derivatives can be incorporated into larger conjugated systems. For instance, the acetyl chloride can be used to attach the benzoxazolone moiety to a polymeric backbone or to other chromophoric units. The resulting materials may exhibit properties suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Contributions to Ligand Design and Catalysis
The nitrogen and oxygen atoms within the benzoxazole scaffold can act as coordination sites for metal ions, making benzoxazole derivatives valuable ligands in coordination chemistry and catalysis. The ability to introduce a wide variety of substituents at different positions of the benzoxazole ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
While 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- itself is not typically a ligand, it serves as a precursor for the synthesis of more complex ligand structures. For example, the acetyl chloride can be reacted with a molecule containing a coordinating group (e.g., a pyridine (B92270), imidazole, or phosphine) to create a bidentate or multidentate ligand.
These benzoxazole-containing ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The specific nature of the benzoxazole ligand can influence the activity, selectivity, and stability of the resulting metal complex.
Theoretical and Computational Chemistry Studies of 2 Oxo 2h Benzoxazole Systems
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry offers powerful tools to probe these characteristics at the atomic level.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are central to the theoretical investigation of molecular systems. Density Functional Theory (DFT) is a particularly popular method for studying benzoxazole (B165842) derivatives due to its favorable balance of computational cost and accuracy. irjweb.comresearchgate.net
Researchers commonly employ DFT methods, such as the B3LYP hybrid functional, paired with various basis sets like 6-311++G(d,p), to optimize the molecular geometry of benzoxazole derivatives and calculate their electronic properties. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. For the 2-oxo-2H-benzoxazole core, calculations would confirm the planarity of the bicyclic system, a key feature of its aromaticity. The N-acetyl chloride group in 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- would introduce specific geometric parameters, with the calculations predicting the bond lengths and angles of the acetyl chloride moiety and its orientation relative to the benzoxazole ring.
Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to analyze charge distribution, revealing the partial atomic charges on each atom. researchgate.net In the case of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, a significant positive charge would be expected on the carbonyl carbon of the acetyl chloride group, making it a prime target for nucleophilic attack. The electron-withdrawing effect of this group would also influence the charge distribution across the entire benzoxazolone ring.
The table below presents representative optimized structural parameters for a generic 2-oxo-2H-benzoxazole system, as would be determined by DFT calculations.
| Parameter | Typical Calculated Value |
| C=O (lactone) Bond Length | ~1.38 Å |
| N-C=O Bond Angle | ~108° |
| O-C=O Bond Angle | ~110° |
| Benzene (B151609) Ring C-C Bond Lengths | 1.39 - 1.41 Å |
Note: These are typical values for the core ring system; actual values for 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- would be influenced by the N-substituent.
Molecular Orbital Theory and Frontier Molecular Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. irjweb.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For a typical 2-oxo-2H-benzoxazole derivative, the HOMO is often distributed over the benzene ring, while the LUMO is localized on the heterocyclic oxazolone (B7731731) part. The introduction of the strongly electron-withdrawing N-acetyl chloride group in 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- would be expected to lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy would significantly increase the molecule's electrophilicity, making it more susceptible to nucleophilic attack.
Computational studies on related oxazole (B20620) derivatives have calculated these properties, providing a basis for understanding our target molecule. irjweb.com
| Molecular Orbital Property | Calculated Value (eV) | Implication for Reactivity |
| EHOMO | -5.65 | Reflects electron-donating ability |
| ELUMO | -0.81 | Reflects electron-accepting ability |
| Energy Gap (ΔE) | 4.84 | Indicates chemical reactivity |
Data adapted from a DFT study on an oxazole derivative. irjweb.com The specific values for 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- would differ but the principles apply.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can map out the energetic landscape of a reaction.
Transition State Characterization
A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as bonds are broken and formed. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Verifying a true transition state involves frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving the 2-oxo-2H-benzoxazole system, such as its synthesis or subsequent reactions, DFT calculations are used to locate and characterize the relevant transition states. For instance, in the oxidative cyclization to form the benzoxazole ring, a key transition state would involve the formation of the C-O bond. researchgate.net Computational models of this TS would reveal its geometry, energy, and the nature of the atomic motions leading to the product.
Energy Profile Determinations for Reaction Pathways
Once the structures and energies of reactants, intermediates, transition states, and products are calculated, an energy profile for the reaction pathway can be constructed. This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses, with peaks representing the activation energies (ΔG‡) of each step.
Computational studies on the formation of benzoxazoles have compared different plausible mechanistic pathways. researchgate.net For example, one study compared a pathway involving a cyclic hemiaminal intermediate followed by a concerted reductive elimination (Pathway C) with another pathway (Pathway B). The calculated activation barriers were crucial in determining the most likely mechanism. researchgate.net
| Pathway | Transition State | Calculated Activation Barrier (ΔG‡) | Conclusion |
| Pathway B | TS-3 | 18.0 kcal/mol | Kinetically less favorable |
| Pathway C | TS-1 | 7.6 kcal/mol | Kinetically more favorable |
Data from a computational study on benzoxazole formation. researchgate.net
This data clearly shows that Pathway C is significantly more favorable due to its much lower activation energy barrier, making it the most plausible reaction mechanism. researchgate.net Similar analyses could be applied to reactions of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, such as its reaction with a nucleophile at the acetyl chloride group, to determine the favorability of different mechanistic possibilities.
Solvent Effects in Mechanistic Simulations
Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and is often used to study how the polarity of the solvent stabilizes or destabilizes charged or polar species like reactants, intermediates, and transition states. Studies on reactions involving benzoxazolinone have shown that solvents with higher dielectric constants can increase the reaction rate by differentially stabilizing the transition state relative to the reactants. biomedpharmajournal.org
Conformational Analysis and Tautomerism
The three-dimensional structure and potential isomeric forms of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- are critical determinants of its chemical behavior. Conformational analysis and the study of tautomerism are therefore essential aspects of its theoretical investigation.
Conformational Analysis of the N-Acyl Group:
For 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, the two primary conformers would be the syn-periplanar and anti-periplanar forms, corresponding to the relative orientation of the acetyl chloride carbonyl group and the benzoxazole ring. The rotational barrier between these conformers can be calculated using computational methods, providing insight into the molecule's flexibility. Steric hindrance between the acetyl chloride group and the hydrogen atom at the 4-position of the benzoxazole ring would likely influence the relative stability of these conformers.
Interactive Data Table: Predicted Conformational Data for 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this exact molecule are not publicly available. The values are based on typical ranges observed in related N-acyl systems.)
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| syn-periplanar | ~0° | 0.5 - 1.5 | 15 - 30 |
| anti-periplanar | ~180° | 0.0 | 70 - 85 |
Tautomerism: Keto-Enol Equilibrium:
The 2-oxo-2H-benzoxazole core of the molecule can theoretically exist in equilibrium with its enol tautomer, 2-hydroxybenzoxazole. This type of keto-enol tautomerism is a common phenomenon in heterocyclic systems. nih.govfrontiersin.org Computational studies on related compounds, such as 2-phenacyl benzoxazoles, have shown that the position of this equilibrium is highly dependent on factors like solvent polarity. nih.gov
In the case of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, the presence of the N-acetyl chloride group is expected to strongly favor the keto form. Quantum chemical calculations would likely show a significant energy difference between the keto and enol tautomers, with the keto form being substantially more stable. This is because the enol form would disrupt the aromaticity of the benzene ring and the stability of the amide-like linkage. The equilibrium can be computationally investigated by calculating the relative energies of the two tautomers in the gas phase and in various solvents using methods like the Polarizable Continuum Model (PCM). nih.gov
Prediction of Reactivity and Selectivity
Computational chemistry is an invaluable tool for predicting the reactivity and selectivity of molecules. For 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, these predictions are based on the analysis of its electronic structure.
Reactivity of the Acetyl Chloride Group:
The acetyl chloride moiety is the most reactive site in the molecule for nucleophilic attack. Computational studies on the aminolysis of the parent 2-benzoxazolinone (B145934) have been performed to understand the reaction mechanisms of nucleophilic attack on the carbonyl group of the benzoxazole ring. nih.govresearchgate.net These studies, often employing DFT at levels like B3LYP/6-31G*, can elucidate the transition state structures and activation energies for different reaction pathways (e.g., concerted vs. stepwise). nih.govresearchgate.net
For 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, similar computational approaches can be used to model its reaction with various nucleophiles. The calculated activation barriers would provide a quantitative measure of its reactivity. The primary site of nucleophilic attack is expected to be the carbonyl carbon of the acetyl chloride group, leading to an acyl substitution reaction.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs):
The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, the MEP surface would show a region of high positive potential around the carbonyl carbon of the acetyl chloride, confirming it as the primary electrophilic site.
Frontier Molecular Orbital (HOMO-LUMO) analysis provides further insights into reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's ability to accept electrons, and its spatial distribution indicates the likely sites for nucleophilic attack. In this molecule, the LUMO would be predominantly localized on the acetyl chloride group. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Interactive Data Table: Predicted Reactivity Descriptors for 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- (Note: The following data is hypothetical and for illustrative purposes.)
| Descriptor | Predicted Value | Interpretation |
| HOMO Energy | -8.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.0 to 8.0 eV | High kinetic stability |
| Most Positive MEP | Carbonyl C of acetyl chloride | Primary site for nucleophilic attack |
Spectroscopic Property Simulations (e.g., NMR, IR) to Aid Characterization
Computational methods can simulate various types of spectra, which can be invaluable for the interpretation of experimental data and the structural elucidation of newly synthesized compounds.
NMR Spectroscopy Simulation:
The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool in computational chemistry. scispace.comnih.govcyberleninka.ru The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict ¹H and ¹³C NMR spectra. nih.govcyberleninka.ru
For 3(2H)-Benzoxazoleacetyl chloride, 2-oxo-, the simulated ¹H NMR spectrum would predict the chemical shifts of the aromatic protons on the benzoxazole ring and the protons of the acetyl group. Similarly, the ¹³C NMR spectrum would predict the shifts for all carbon atoms, including the characteristic carbonyl carbons of the benzoxazolone ring and the acetyl chloride group. Comparing the calculated spectra with experimental data can confirm the molecular structure. Discrepancies between calculated and experimental shifts can sometimes be indicative of specific conformational or solvent effects.
IR Spectroscopy Simulation:
Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. esisresearch.orgresearchgate.netnih.govresearchgate.net These calculations are typically performed at the DFT level of theory.
The simulated IR spectrum of 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- would show characteristic absorption bands for the different functional groups present. Key predicted vibrations would include the stretching frequencies of the two carbonyl groups (one in the benzoxazolone ring and one in the acetyl chloride moiety), the C-N stretching frequency, and the various vibrations of the aromatic ring. The calculated frequencies are often scaled to better match experimental values. nih.gov
Interactive Data Table: Predicted Key Vibrational Frequencies for 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- (Note: The following data is hypothetical and for illustrative purposes, based on typical values for related functional groups.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (acetyl chloride) | Stretching | 1800 - 1820 |
| C=O (benzoxazolone) | Stretching | 1750 - 1770 |
| C-N (amide-like) | Stretching | 1350 - 1400 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3(2H)-benzoxazoleacetyl chloride derivatives?
Answer:
A key approach involves the reaction of benzoxazole precursors with acylating agents such as oxalyl chloride (OxCl) under anhydrous conditions. For example, oxalyl chloride reacts with aromatic amines to form intermediates like 2-oxo(arylamino)acetyl chloride, which can undergo cyclization under controlled heating (80–120°C) to yield benzoxazole derivatives . Solvent selection (e.g., dichloromethane or toluene) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields due to improved intermediate stability .
Advanced: How can reaction conditions be optimized to improve yields of 2-oxo-benzoxazoleacetyl chloride intermediates?
Answer:
Optimization involves:
- Temperature control : Gradual heating (e.g., 50°C to 110°C) minimizes side reactions like hydrolysis.
- Catalyst use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in benzoxazole ring formation .
- Solvent effects : FT-IR studies show that non-polar solvents reduce unwanted solvolysis of reactive intermediates, as observed in toluene-mediated syntheses .
- Stoichiometric ratios : A 1.2:1 molar excess of oxalyl chloride ensures complete acylation of amine precursors .
Basic: What spectroscopic techniques are critical for characterizing 2-oxo-benzoxazoleacetyl chloride?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- FT-IR : Confirms C=O stretches (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Solvent choice (e.g., KBr pellet vs. ATR) may shift peaks due to hydrogen bonding .
- Mass spectrometry (EI-MS) : Fragmentation patterns (e.g., m/z 181 [M-Cl]⁺) align with NIST reference data .
Advanced: How do substituents on the benzoxazole ring influence the reactivity of 2-oxo-acetyl chloride derivatives?
Answer:
Electron-withdrawing groups (e.g., -Cl at the 6-position) increase electrophilicity of the acetyl chloride moiety, accelerating nucleophilic acyl substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility in polar solvents. Kinetic studies using Hammett plots (σ values) correlate substituent effects with reaction rates in SN2 mechanisms .
Advanced: How can contradictions in FT-IR data during synthesis be resolved?
Answer:
Contradictions often arise from solvent interactions or moisture contamination. For example:
- Solvent artifacts : Dichloromethane residues may obscure C-Cl stretches; drying samples under vacuum (0.1 mmHg, 24h) mitigates this .
- Hydrolysis products : Unexpected O-H stretches (~3400 cm⁻¹) indicate partial hydrolysis; repeating the reaction under strict anhydrous conditions (e.g., molecular sieves) is advised .
Basic: What safety protocols are critical when handling 3(2H)-benzoxazoleacetyl chloride?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors (evidenced by OSHA guidelines in benzoyl chloride handling) .
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory due to lachrymatory and skin-irritating properties .
- Neutralization : Spills require immediate treatment with sodium bicarbonate to neutralize HCl byproducts .
Advanced: What methodologies are used to assess the biological activity of 2-oxo-benzoxazoleacetyl chloride derivatives?
Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .
- Structure-activity relationship (SAR) : Modifying the acetyl chloride group to amides or esters and testing cytotoxicity (e.g., MTT assay on HeLa cells) .
Basic: What are the key challenges in isolating and purifying 3(2H)-benzoxazoleacetyl chloride?
Answer:
- Hydrolysis sensitivity : Rapid workup under inert atmosphere (N₂/Ar) prevents moisture-induced degradation .
- Chromatography limitations : Silica gel incompatibility (reacts with acyl chlorides) necessitates alternative methods like recrystallization from hexane/ethyl acetate .
Advanced: How can computational methods aid in designing experiments for studying thermal stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
